![molecular formula C9H14O4S B2541952 3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2460756-90-3](/img/structure/B2541952.png)
3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,3-Dioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylic acid" is a derivative of the bicyclo[3.3.1]nonane family, which is a class of compounds characterized by a nine-membered ring system with various substituents. This particular compound is not directly mentioned in the provided papers, but the papers do discuss related bicyclo[3.3.1]nonane derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives is well-documented in the provided literature. For instance, the synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is achieved through an improved condensation of sulfur dichloride, sulfuryl chloride, and 1,5-cyclooctadiene, which serves as a versatile scaffold for further nucleophilic substitution reactions . Similarly, the synthesis of 3-aminobicyclo[3.3.0]octane-1,3-dicarboxylic acids involves a multi-step process starting from a readily available diketone, followed by a series of reactions including reduction, oxidation, and hydrolysis to yield the final amino acid products . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonane derivatives is influenced by the substituents attached to the ring system. X-ray diffraction analyses have been used to determine the structures of such compounds, revealing details about their conformation and stereochemistry . For example, the X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol showed a chair-chair form, while the sulfur-containing analog existed in a chair-boat form . These findings suggest that the molecular structure of "3,3-Dioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylic acid" would also be influenced by the presence of the dioxo and carboxylic acid groups.
Chemical Reactions Analysis
The chemical reactivity of bicyclo[3.3.1]nonane derivatives is diverse, with the ability to undergo various reactions such as nucleophilic substitution, 1,2-additions, and cyclization . The neighboring-group participation by the sulfur atom in the scaffold facilitates the substitution of azides and cyanides, leading to high yields of the desired products . The reactivity of the compound would likely be influenced by the electron-withdrawing effects of the dioxo and carboxylic acid groups, which could affect its susceptibility to nucleophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[3.3.1]nonane derivatives are determined by their molecular structure and substituents. The conformation of these compounds can be studied using NMR spectroscopy, which provides insights into their dynamic behavior in solution . For example, bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester were found to exist predominantly in chair-boat conformations . The solubility, melting points, and other physical properties would be specific to each derivative and would need to be empirically determined for "3,3-Dioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylic acid".
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Acyloxyboranes : Acyloxyboranes are synthesized from carboxylic acids and triethylborane or bis(9-borabicyclo[3.3.1]nonane), showcasing the use of bicyclic structures in creating boron-containing compounds with potential applications in organic synthesis and material science (Yalpani, Boese, Seevogel, & Köuster, 1993).
Reactivity with Dicarboxylic Acids : Demonstrates the reactivity of 9-borabicyclo[3.3.1]nonane with dicarboxylic acids, leading to compounds with a variety of structural features, indicating the potential for creating complex molecular architectures from bicyclic scaffolds (Lang, Nöth, & Schmidt, 1995).
Material Science Applications
- Functionalized Siloxanes : The synthesis of linear and cyclic siloxanes functionalized with carboxyl groups illustrates the modification of bicyclic structures for material science applications, particularly in creating amphiphilic compounds with potential use as liquid electrolytes (Turcan-Trofin et al., 2019).
Pharmaceutical Applications
- Cephalosporin Drug Production : Highlights the role of bicyclic compounds in the production of cephalosporin drugs, showcasing the importance of bicyclic structures in the synthesis of key pharmaceutical intermediates (Sun Na-na, 2010).
Experimental and Theoretical Studies
- Stable Carbocation Observation : Discusses the selective oxidative cleavage-cyclization of adamantane, demonstrating the potential of bicyclic structures in facilitating unique chemical transformations and the synthesis of novel compounds (Krasutsky et al., 2000).
Propriétés
IUPAC Name |
3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c10-9(11)8-2-6-1-7(3-8)5-14(12,13)4-6/h6-8H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARFIYWJNCZNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CS(=O)(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)
![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)
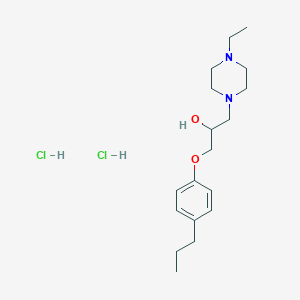
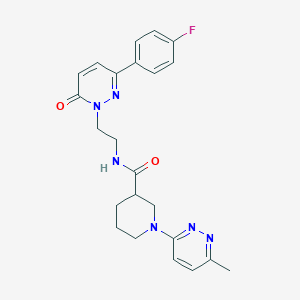
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)
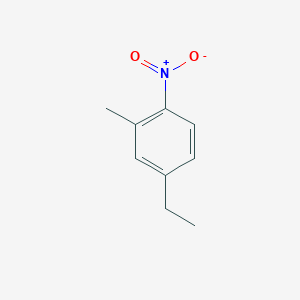
![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)

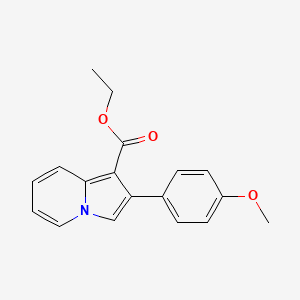
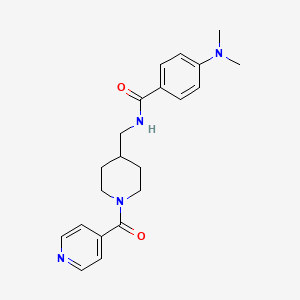
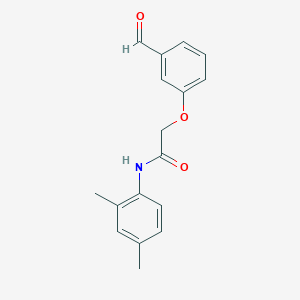
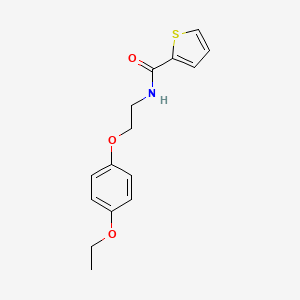
![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)